molecular formula C13H16N2O4 B165779 (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid CAS No. 138812-69-8

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid

Cat. No. B165779
CAS RN: 138812-69-8
M. Wt: 264.28 g/mol
InChI Key: ARLOIFJEXPDJGV-NSHDSACASA-N
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Description

“(S)-Piperazine-2-carboxylic acid”, also known as S-PCA, is a chiral intermediate used in the production of pharmaceuticals and agrochemicals . It appears as a white to pale yellowish powder .


Synthesis Analysis

A semipurified aminopeptidase from Aspergillus oryzae (LAP2) has been applied for the chiral resolution of racemic piperazine-2-carboxamide into enantiopure (S)-piperazine-2-carboxylic acid .


Molecular Structure Analysis

The CAS number for (S)-Piperazine-2-carboxylic acid is 147650-70-2 .


Chemical Reactions Analysis

The biocatalytic transformations can usually be carried out in pure water . The immobilized catalyst showed 48–67% of retained activity and could be reused for more than 10 cycles in batch without any apparent loss of activity .


Physical And Chemical Properties Analysis

(S)-Piperazine-2-carboxylic acid has an assay of 99.0% Min and an optical purity of 99.0% e.e. Min .

Scientific Research Applications

Development and Therapeutic Applications

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid and its derivatives have been extensively studied for their therapeutic applications. A pivotal study highlights the development of Macozinone, a piperazine-benzothiazinone derivative, currently in Phase 1/2 clinical studies for the treatment of tuberculosis (TB). This compound, through its action on the decaprenylphosphoryl ribose oxidase DprE1, is involved in the synthesis of essential arabinan polymers of the cell wall in Mycobacterium tuberculosis, showing promise towards more efficient TB drug regimens (Makarov & Mikušová, 2020).

Furthermore, the broad therapeutic potential of piperazine derivatives is encapsulated in a comprehensive patent review covering the period from 2010 onwards. This review outlines the diverse medicinal uses of piperazine compounds, ranging from antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, to anti-inflammatory and imaging agents. The versatility of the piperazine nucleus, upon slight modification, significantly impacts the medicinal potential of the resultant molecules, demonstrating the scaffold's flexibility in drug design (Rathi et al., 2016).

Antimicrobial and Anticancer Potential

Another study underscores the antimicrobial and anticancer potential of benzosuberone derivatives, which include piperazine rings. These compounds are identified as lead compounds for developing novel medications, with the review summarizing findings on synthesis and biological assessment. Notably, the antimicrobial potential of compounds containing this skeleton with piperazine rings compares favorably against commercial antibiotics like Norfloxacin (Bukhari, 2022).

Moreover, the anti-mycobacterial activity of piperazine and its analogues has been documented, with several potent molecules containing piperazine as an essential subunit reported against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review highlights the significant anti-mycobacterial potential of piperazine-based molecules, providing insights for medicinal chemists to develop safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Biological and Pharmacological Attributes

The review on "Exploring Biological Potentials of Piperazines" emphasizes the wide range of activities found in piperazine-containing compounds, including anti-microbial, anti-tubercular, anticonvulsant, anti-depressant, anti-malarial, and anti-inflammatory activities. It highlights the high efficacy, better potency, and lesser toxicity of the modifications in the moiety of the piperazine ring, suggesting piperazine derivatives as a significant template for evaluating new anti-inflammatory agents and antioxidants (Verma & Kumar, 2017).

Future Directions

The use of enzymes to produce chemicals offers numerous advantages over traditional organic chemistry . The immobilized enzyme was also integrated into continuous flow mode, which led to a significant increase in productivity and allowed continuous operation for more than 24 hours without affecting the reaction yield .

properties

IUPAC Name

(2S)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLOIFJEXPDJGV-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H](N1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363828
Record name (2S)-4-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid

CAS RN

138812-69-8
Record name (2S)-4-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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